1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Introduction of the 2-Methoxybenzyl Group: This step involves the alkylation of the pyrimidine core with 2-methoxybenzyl chloride under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets such as enzymes or receptors.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which 1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea exerts its effects depends on its application:
Medicinal Chemistry: The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity.
Material Science: Its electronic properties are utilized in devices where it can act as a charge transport material or a light-emitting material.
Comparison with Similar Compounds
Similar Compounds
1-(6-((2-Hydroxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is unique due to the combination of its methoxybenzyl and thiophene substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-13-6-3-2-5-12(13)10-24-15-9-14(18-11-19-15)20-17(22)21-16-7-4-8-25-16/h2-9,11H,10H2,1H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHUDXAOBLGZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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